molecular formula C18H18ClNO3 B14171237 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate CAS No. 446284-41-9

2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate

Katalognummer: B14171237
CAS-Nummer: 446284-41-9
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: IADNAXWPXZYJIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is a synthetic organic compound with a molecular formula of C18H18ClNO3 . This compound is characterized by the presence of a chloro-substituted phenyl group, an amino group, and a dimethylbenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

CAS-Nummer

446284-41-9

Molekularformel

C18H18ClNO3

Molekulargewicht

331.8 g/mol

IUPAC-Name

[2-(4-chloro-2-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate

InChI

InChI=1S/C18H18ClNO3/c1-11-4-5-14(8-12(11)2)18(22)23-10-17(21)20-16-7-6-15(19)9-13(16)3/h4-9H,10H2,1-3H3,(H,20,21)

InChI-Schlüssel

IADNAXWPXZYJIV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate typically involves the reaction of 4-chloro-2-methylaniline with ethyl 3,4-dimethylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl benzoate
  • 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 4-methylbenzoate

Uniqueness

2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is unique due to the presence of both chloro and dimethyl substituents, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.